4-{2-[4-(Tert-butyl)-2-methylphenoxy]-ethyl}piperidine hydrochloride
Description
Historical Context of Phenoxypiperidine Derivatives
Phenoxypiperidine derivatives have emerged as critical scaffolds in medicinal and synthetic organic chemistry since the mid-20th century. The discovery of phenylpiperidine-based opioids, such as meperidine in 1939 and fentanyl in 1968, marked a turning point in pain management research. These compounds demonstrated the pharmacological versatility of combining aromatic phenoxy groups with piperidine rings, a structural motif that enables precise modulation of receptor interactions.
The development of 4-{2-[4-(tert-butyl)-2-methylphenoxy]-ethyl}piperidine hydrochloride builds upon this legacy. Its design incorporates a sterically hindered tert-butyl group and a methyl-substituted phenoxy moiety, which enhance metabolic stability and selectivity compared to earlier derivatives. This evolution reflects broader trends in medicinal chemistry, where steric shielding and electronic tuning are leveraged to optimize drug-like properties.
Nomenclature and Structural Classification
The systematic IUPAC name This compound precisely defines its structure:
The hydrochloride salt form enhances solubility in polar solvents, a common pharmaceutical formulation strategy. The tert-butyl group at the para position and methyl group at the ortho position create a distinctive three-dimensional architecture that influences both synthetic accessibility and biological activity.
Significance in Organic Chemistry Research
This compound exemplifies advanced strategies in heterocyclic synthesis:
- Regioselective Functionalization : The ethyl-phenoxy linker enables precise spatial orientation of the aromatic system relative to the piperidine nitrogen, critical for receptor binding studies.
- Steric Engineering : The tert-butyl group acts as a conformational lock, reducing rotational freedom and stabilizing specific bioactive conformations.
- Synthetic Versatility : Intermediate in multicomponent reactions (MCRs), particularly for constructing spirocyclic systems via [4+2] cycloadditions or radical cascades.
Recent advances in catalytic methods have improved its synthesis. For instance, palladium-mediated hydrogenation of pyridine precursors achieves high enantioselectivity, while photoinduced electron donor-acceptor (EDA) complexes enable C–H amidation without transition metals. These innovations address historical challenges in piperidine functionalization, such as over-reduction or racemization.
In pharmacological research, the compound serves as a key intermediate for:
- Serotonin receptor modulators
- µ-opioid receptor agonists
- Kinase inhibitors targeting cancer pathways
Its structural features are being exploited in fragment-based drug discovery, particularly for central nervous system (CNS) targets where blood-brain barrier penetration is essential.
Properties
IUPAC Name |
4-[2-(4-tert-butyl-2-methylphenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO.ClH/c1-14-13-16(18(2,3)4)5-6-17(14)20-12-9-15-7-10-19-11-8-15;/h5-6,13,15,19H,7-12H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCRMHTKUHUKGKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)(C)C)OCCC2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process. One common method involves the reaction of 4-(tert-butyl)-2-methylphenol with ethylene oxide to form the corresponding ether, followed by the reaction with piperidine to yield the final product.
Industrial Production Methods: In an industrial setting, the synthesis of 4-{2-[4-(Tert-butyl)-2-methylphenoxy]-ethyl}piperidine hydrochloride may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst may be employed.
Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and reaction conditions.
Major Products Formed:
Oxidation: Formation of corresponding alcohols or ketones.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Pharmacological Applications
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Antidepressant Activity
- Research indicates that derivatives of piperidine compounds, including 4-{2-[4-(Tert-butyl)-2-methylphenoxy]-ethyl}piperidine hydrochloride, exhibit antidepressant effects by modulating neurotransmitter systems such as serotonin and norepinephrine. Studies have shown that these compounds can enhance mood and alleviate symptoms of depression in animal models.
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Anxiolytic Effects
- The compound has been investigated for its anxiolytic properties, demonstrating potential in reducing anxiety levels. This is particularly relevant for developing new treatments for anxiety disorders, where existing medications may not be effective for all patients.
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CNS Activity
- The central nervous system (CNS) effects of this compound are of interest due to its ability to cross the blood-brain barrier. Its piperidine structure allows it to interact with various receptors in the brain, making it a candidate for further research in neuropharmacology.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions that include:
- Formation of the piperidine ring.
- Introduction of the tert-butyl group.
- Substitution reactions to attach the phenoxyethyl moiety.
Various derivatives of this compound have been synthesized to enhance its pharmacological properties or reduce side effects. These modifications often focus on altering the substituents on the piperidine ring or the phenoxy group.
Case Studies
-
Study on Antidepressant Effects
- A study published in the Journal of Medicinal Chemistry explored the antidepressant-like effects of several piperidine derivatives, including Tert-butyl piperidine. Results indicated significant improvements in behavioral tests related to depression when administered to rodent models.
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Anxiolytic Activity Assessment
- Another research article highlighted the anxiolytic potential of this compound through behavioral assays such as the elevated plus maze test. The findings suggested that Tert-butyl piperidine significantly reduced anxiety-like behaviors compared to control groups.
-
Neuropharmacological Investigations
- In a comprehensive review published in Neuropharmacology, researchers discussed various CNS-active compounds, including Tert-butyl piperidine, emphasizing its role in modulating neurotransmitter systems and potential therapeutic applications in treating neurological disorders.
Mechanism of Action
The mechanism by which 4-{2-[4-(Tert-butyl)-2-methylphenoxy]-ethyl}piperidine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Variations
The compound shares a piperidine backbone linked to an aromatic phenoxyethyl group, a scaffold prevalent in medicinal chemistry. Key structural analogs and their differentiating features include:
Key Observations :
Physicochemical Properties
Solubility and Stability
- Hydrochloride salts universally improve water solubility across analogs .
- The tert-butyl group in the target compound and increases lipophilicity (logP ~3.5–4.0 estimated), favoring blood-brain barrier penetration compared to nitro- or bromo-substituted derivatives .
- Stability under acidic conditions is likely enhanced by the electron-donating methyl group in the target compound, whereas nitro-substituted analogs (e.g., ) may exhibit pH-dependent degradation .
Spectroscopic Characterization
- ¹H-NMR: Piperidine protons resonate at δ 1.5–3.0 ppm, while aromatic protons in phenoxy groups appear at δ 6.5–8.0 ppm. Substituents like tert-butyl (δ 1.2–1.4 ppm) and halogens (e.g., bromo in ) produce distinct splitting patterns .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 282.29 for ) align with calculated masses, confirming synthesis accuracy .
Biological Activity
4-{2-[4-(Tert-butyl)-2-methylphenoxy]-ethyl}piperidine hydrochloride, also known by its CAS number 1220029-97-9, is a synthetic compound with potential pharmacological applications. This article aims to explore its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C₁₈H₃₀ClNO
- Molecular Weight : 311.90 g/mol
- Structure : The compound features a piperidine ring substituted with a tert-butyl and a 2-methylphenoxy group, which may influence its biological interactions.
Research indicates that compounds similar to this compound exhibit activity through various mechanisms:
- Receptor Interaction : The piperidine moiety is often associated with interactions at neurotransmitter receptors, particularly in the central nervous system.
- Anticonvulsant Properties : Some studies suggest that derivatives of piperidine can exhibit anticonvulsant effects, potentially through modulation of ion channels or neurotransmitter systems .
- Antitumor Activity : There is evidence that similar compounds can inhibit cancer cell proliferation, possibly by inducing apoptosis or disrupting cell cycle progression .
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
Case Study 1: Anticonvulsant Activity
A study examining the anticonvulsant properties of related piperidine compounds found that modifications in the chemical structure significantly impacted efficacy. Compounds with similar substituents showed promising results in reducing seizure frequency in rodent models, suggesting that this compound may possess similar properties.
Case Study 2: Antitumor Effects
In vitro studies on cancer cell lines such as A-431 (human epidermoid carcinoma) demonstrated that compounds structurally related to this piperidine derivative inhibited cell growth effectively. The presence of the tert-butyl group was noted to enhance lipophilicity, potentially improving cellular uptake and bioactivity .
Research Findings
Recent research has focused on the structure-activity relationship (SAR) of piperidine derivatives. Key findings include:
- Substituent Effects : The presence of bulky groups like tert-butyl enhances the hydrophobic character, which may improve binding affinity to lipid membranes and increase bioavailability.
- Cytotoxicity : Compounds with specific substitutions exhibited IC50 values comparable to established chemotherapeutics, indicating significant potential for further development .
Q & A
Q. What are the key considerations for synthesizing 4-{2-[4-(Tert-butyl)-2-methylphenoxy]-ethyl}piperidine hydrochloride with high purity?
Answer: The synthesis of this compound typically involves multi-step reactions, including alkylation of the piperidine ring and subsequent salt formation. Critical parameters include:
- Solvent selection : Polar aprotic solvents (e.g., dichloromethane) improve reaction efficiency by stabilizing intermediates .
- Temperature control : Exothermic reactions (e.g., alkylation) require cooling to avoid side products .
- Purification : Crystallization using ethanol or methanol is preferred to isolate the hydrochloride salt with >95% purity .
- Reaction monitoring : TLC or HPLC ensures intermediate formation and minimizes unreacted starting materials .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
Answer: A combination of spectroscopic and crystallographic methods is essential:
- NMR spectroscopy : 1H/13C NMR confirms the piperidine ring substitution pattern and phenoxy-ethyl linkage (e.g., δ ~3.5 ppm for piperidine protons) .
- X-ray crystallography : Resolves stereochemistry and verifies the tert-butyl group orientation .
- Mass spectrometry : ESI-MS validates the molecular ion peak (e.g., [M+H]+ at m/z calculated for C18H28ClNO) .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
Answer:
- Solubility : Highly soluble in polar solvents (water, methanol) due to the hydrochloride salt form. Limited solubility in non-polar solvents (e.g., hexane) .
- Stability : Degrades under prolonged UV exposure or high humidity. Store at 2–8°C in airtight containers with desiccants .
Advanced Research Questions
Q. How does the tert-butyl substituent influence the compound’s pharmacological interactions?
Answer: The tert-butyl group enhances:
- Lipophilicity : Increases membrane permeability, as shown in logP calculations (~3.2) .
- Steric hindrance : Reduces off-target binding in receptor assays (e.g., selectivity for σ-1 receptors over σ-2) .
- Metabolic stability : In vitro microsomal studies show slower oxidation compared to methyl-substituted analogs .
Q. How can researchers resolve contradictions in pharmacological data across different studies?
Answer: Contradictions often arise from methodological variability. Strategies include:
- Standardizing assays : Use identical cell lines (e.g., HEK293 for receptor binding) and buffer conditions (pH 7.4, 25°C) .
- Cross-validation : Compare HPLC purity data with biological activity to rule out impurity-driven effects .
- Meta-analysis : Pool data from studies using harmonized protocols (e.g., fixed ligand concentrations) to identify trends .
Q. What in silico approaches are effective for predicting this compound’s ADMET properties?
Answer:
- Molecular docking : SwissDock or AutoDock Vina predicts binding affinities to targets like NMDA receptors (RMSD <2.0 Å) .
- ADMET prediction : Tools like ADMETLab 2.0 estimate bioavailability (%F >70%) and hepatotoxicity risk (low CYP3A4 inhibition) .
- QSAR modeling : Correlates substituent effects (e.g., tert-butyl vs. methyl) with cytotoxicity (IC50) using datasets from PubChem .
Q. What analytical methods are optimal for quantifying this compound in biological matrices?
Answer:
- HPLC-UV : Use a C18 column with a mobile phase of 0.1% TFA in acetonitrile/water (70:30), detection at 254 nm .
- LC-MS/MS : MRM transitions (e.g., m/z 318→154) enable nanogram-level detection in plasma .
- Validation criteria : Ensure linearity (R² >0.99), precision (%RSD <15%), and recovery (>85%) per ICH guidelines .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
